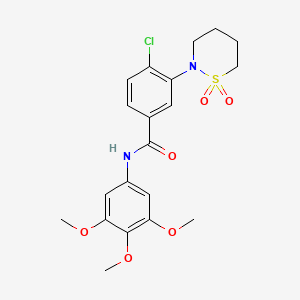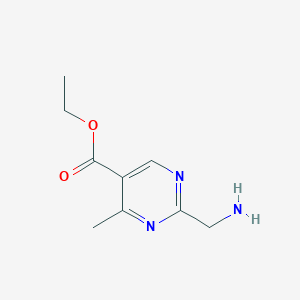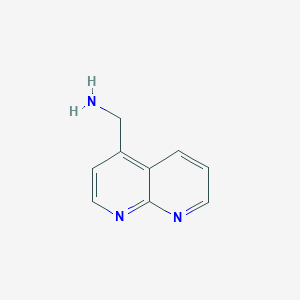
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro-substituted benzene ring, a dioxido-thiazinane ring, and a trimethoxyphenyl group, which may contribute to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazinane ring: This step might involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms under oxidative conditions to form the 1,2-thiazinane ring.
Introduction of the chloro group: Chlorination of a benzene derivative using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with trimethoxyphenyl group: This step could involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the benzene ring.
Formation of the benzamide: The final step might involve the reaction of the intermediate with an amine or an amide-forming reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiazinane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride for reduction reactions.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides or thiazinanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamides.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes, receptors, or ion channels. The presence of the chloro, dioxido-thiazinane, and trimethoxyphenyl groups may enhance its binding affinity and specificity towards certain targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the thiazinane ring.
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the chloro group.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the trimethoxyphenyl group.
Uniqueness
The unique combination of functional groups in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
Eigenschaften
Molekularformel |
C20H23ClN2O6S |
|---|---|
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O6S/c1-27-17-11-14(12-18(28-2)19(17)29-3)22-20(24)13-6-7-15(21)16(10-13)23-8-4-5-9-30(23,25)26/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
MPOKJDHJYRQOQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)


![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)

![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)


![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

